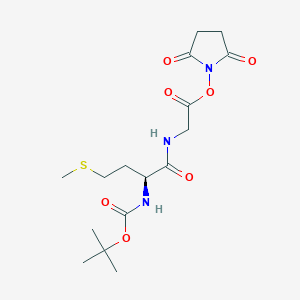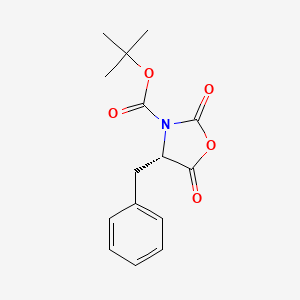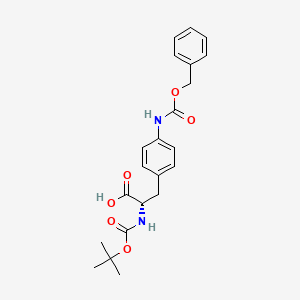
Boc-Cys(Mbzl)-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-cys(mbzl)-osu, also known as tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in solid-phase peptide synthesis, where it ensures the selective protection and deprotection of functional groups.
科学研究应用
Boc-cys(mbzl)-osu has numerous applications in scientific research:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis to protect the thiol group of cysteine, enabling the synthesis of complex peptides and proteins.
Protein Modification: The compound is employed in the site-specific modification of proteins, facilitating the study of protein function and interactions.
Drug Development: This compound is used in the development of peptide-based drugs, where selective protection and deprotection of functional groups are crucial.
作用机制
Target of Action
Boc-Cys(Mbzl)-Osu is a derivative of the amino acid cysteine, with a protective group attached to it . The primary target of this compound is the cysteine residues in proteins and peptides . Cysteine residues play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the three-dimensional structure of proteins .
Mode of Action
This compound interacts with its targets (cysteine residues) by forming a covalent bond with the sulfur atom of the cysteine residue . This interaction results in the introduction of the cysteine residue into the peptide or protein during the process of solid-phase peptide synthesis .
Biochemical Pathways
The introduction of cysteine residues by this compound affects the biochemical pathways involving protein synthesis and folding . The downstream effects include the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins .
Result of Action
The result of this compound’s action is the successful incorporation of cysteine residues into peptides or proteins . This can have various molecular and cellular effects, depending on the specific function of the peptide or protein. For example, the introduction of cysteine can enable the formation of disulfide bonds, which can influence the activity, stability, and three-dimensional structure of the protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the presence of other reactive groups can also influence the selectivity and outcome of the reaction .
生化分析
Cellular Effects
It is known that cysteine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that cysteine derivatives can exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that cysteine plays a crucial role in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(mbzl)-osu involves several steps. Initially, tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine is synthesized by reacting tert-butoxycarbonyl chloride with S-(4-methylbenzyl)-L-cysteine in the presence of a base such as triethylamine. The resulting product is then coupled with N-hydroxysuccinimide (NHS) using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
Boc-cys(mbzl)-osu undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free thiol group of cysteine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions typically occur under mild conditions to prevent unwanted side reactions.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Various derivatives of cysteine can be formed depending on the nucleophile used.
Deprotection Reactions: The primary product is the free thiol group of cysteine, which can further participate in disulfide bond formation or other reactions.
相似化合物的比较
Similar Compounds
Fmoc-cys(mbzl)-osu: Another protecting group for cysteine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Acm-cys(mbzl)-osu: Uses the acetamidomethyl (Acm) group for protection.
Uniqueness
Boc-cys(mbzl)-osu is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where orthogonal protection strategies are essential .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFQOBMHSNDOP-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)


![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)






